molecular formula C18H33N3O4 B6962425 N-tert-butyl-4-[3-(oxan-4-yloxy)propanoylamino]piperidine-1-carboxamide

N-tert-butyl-4-[3-(oxan-4-yloxy)propanoylamino]piperidine-1-carboxamide

Cat. No.: B6962425
M. Wt: 355.5 g/mol
InChI Key: IUNQVHUONHPJRS-UHFFFAOYSA-N
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Description

N-tert-butyl-4-[3-(oxan-4-yloxy)propanoylamino]piperidine-1-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a tert-butyl group, and an oxan-4-yloxy moiety

Properties

IUPAC Name

N-tert-butyl-4-[3-(oxan-4-yloxy)propanoylamino]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O4/c1-18(2,3)20-17(23)21-9-4-14(5-10-21)19-16(22)8-13-25-15-6-11-24-12-7-15/h14-15H,4-13H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNQVHUONHPJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)NC(=O)CCOC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-[3-(oxan-4-yloxy)propanoylamino]piperidine-1-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the oxan-4-yloxy moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality and efficiency. The industrial methods are designed to optimize the reaction conditions, minimize waste, and ensure safety.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-[3-(oxan-4-yloxy)propanoylamino]piperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N-tert-butyl-4-[3-(oxan-4-yloxy)propanoylamino]piperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-[3-(oxan-4-yloxy)propanoylamino]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-tert-butyl-4-[3-(oxan-4-yloxy)propanoylamino]piperidine-1-carboxamide include:

  • N-tert-butyl-4-piperidone
  • N-tert-butyl-4-aminopiperidine
  • N-tert-butyl-4-hydroxypiperidine

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups

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